

# comparative study of 1,2-Benzisoxazole-3-acetamide analogues against cancer cell lines

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## Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419

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## A Comparative Study of 1,2-Benzisoxazole-3-acetamide Analogues in Oncology Research

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Novel Anticancer Compounds

The quest for more effective and selective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide presents a comparative study of a series of **1,2-Benzisoxazole-3-acetamide** analogues, evaluating their cytotoxic activity against various cancer cell lines. The data herein is compiled from recent scientific literature to provide an objective comparison of their performance, supported by detailed experimental protocols and mechanistic insights.

## Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of **1,2-Benzisoxazole-3-acetamide** analogues was evaluated against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the tables below. For comparison, the IC50 value of the standard chemotherapeutic agent, Fluorouracil, against MCF7 cells is also provided.

## Analogues without Glycine Spacer

This series of compounds features a direct linkage between the **1,2-benzisoxazole-3-acetamide** core and various substituent groups.

Compound ID	R Group	IC50 (µM) vs. A549[1]	IC50 (µM) vs. MCF7[1]
9a	Phenyl	> 50	> 50
9b	4-Chlorophenyl	4.72 ± 0.72	4.39 ± 0.809
9c	4-Cyanophenyl	> 50	2.36 ± 0.34
9d	4-Nitrophenyl	> 50	> 50

## Analogues with Glycine Spacer

In this series, a glycine spacer was introduced between the acetamide nitrogen and the terminal substituent group.

Compound ID	R Group	IC50 (µM) vs. A549[1]	IC50 (µM) vs. MCF7[1]
11a	Phenyl	> 50	> 50
11b	4-Chlorophenyl	> 50	> 50
11c	4-Cyanophenyl	> 50	> 50
11d	4-Nitrophenyl	> 50	> 50
11e	4-Methylphenyl	> 50	> 50

## Reference Compound

Compound	IC50 (µM) vs. MCF7[1]
Fluorouracil	45.04 ± 1.02

Analysis of Structure-Activity Relationship:

The data reveals that analogues without the glycine spacer generally exhibit better anticancer activity compared to those with the spacer.<sup>[1]</sup> Notably, compound 9b, with a 4-chlorophenyl substituent, demonstrated moderate activity against both A549 and MCF7 cell lines.<sup>[1]</sup> The most potent compound in this series was 9c, featuring a 4-cyanophenyl group, which showed significant and selective activity against the MCF7 breast cancer cell line with an IC<sub>50</sub> value of 2.36  $\mu$ M.<sup>[1]</sup> This is substantially more potent than the standard drug, Fluorouracil.<sup>[1]</sup> The presence of other electron-withdrawing or electron-donating groups at the para position of the phenyl ring did not result in significant cytotoxic activity.

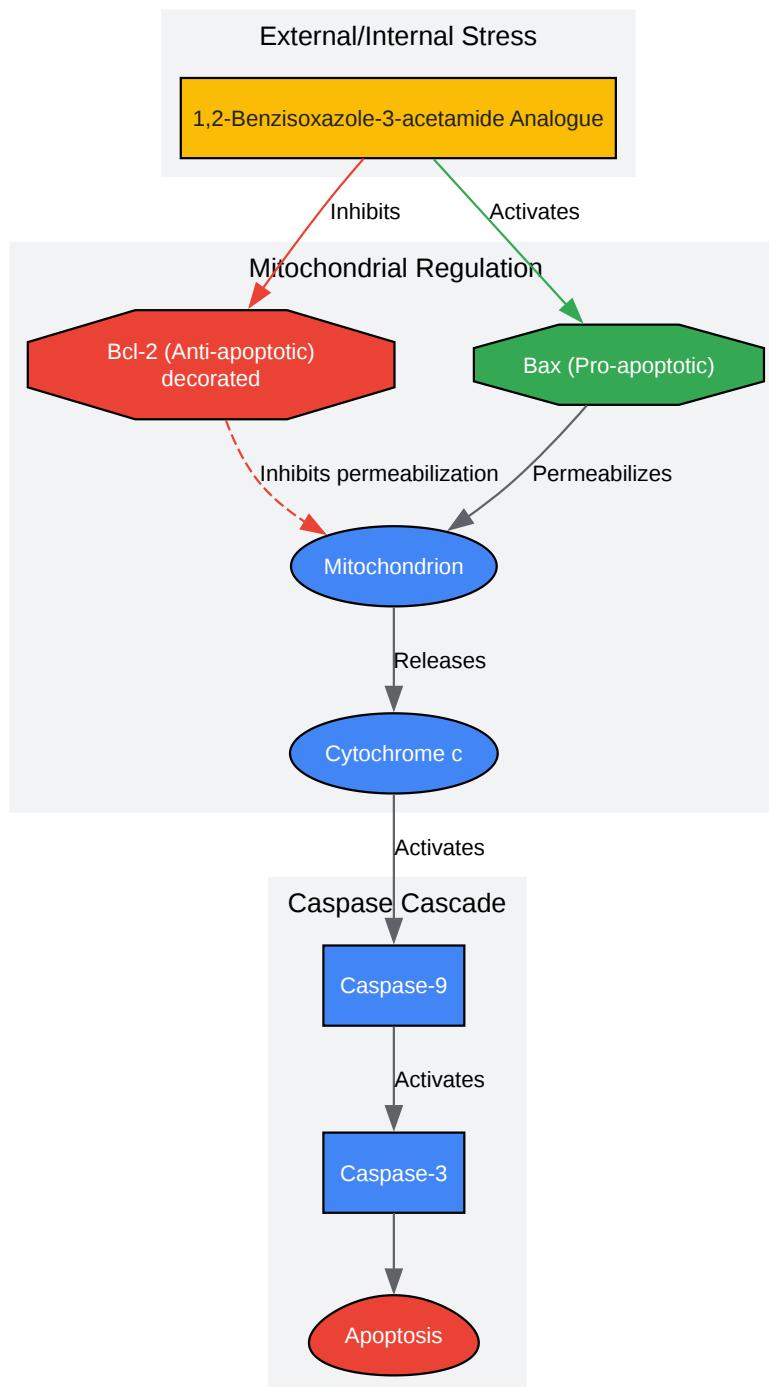
## Postulated Mechanisms of Action

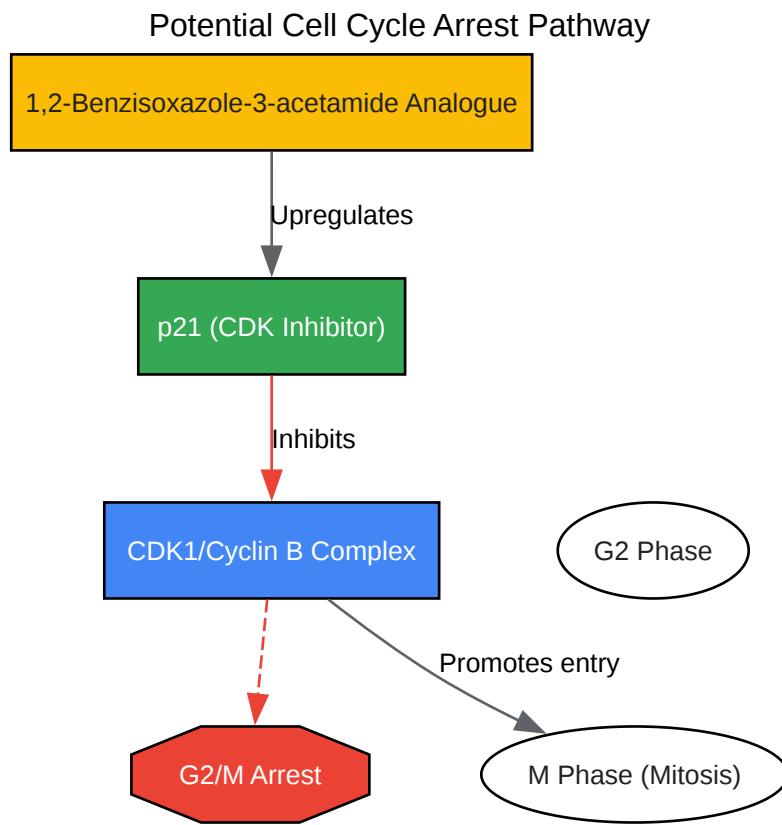
While the precise signaling pathways for these specific **1,2-Benzisoxazole-3-acetamide** analogues have not been fully elucidated in the reviewed literature, the mechanisms of action for structurally related benzisoxazole and acetamide derivatives in cancer cells have been investigated. These studies suggest that the anticancer effects of this class of compounds may be mediated through the induction of apoptosis and cell cycle arrest.

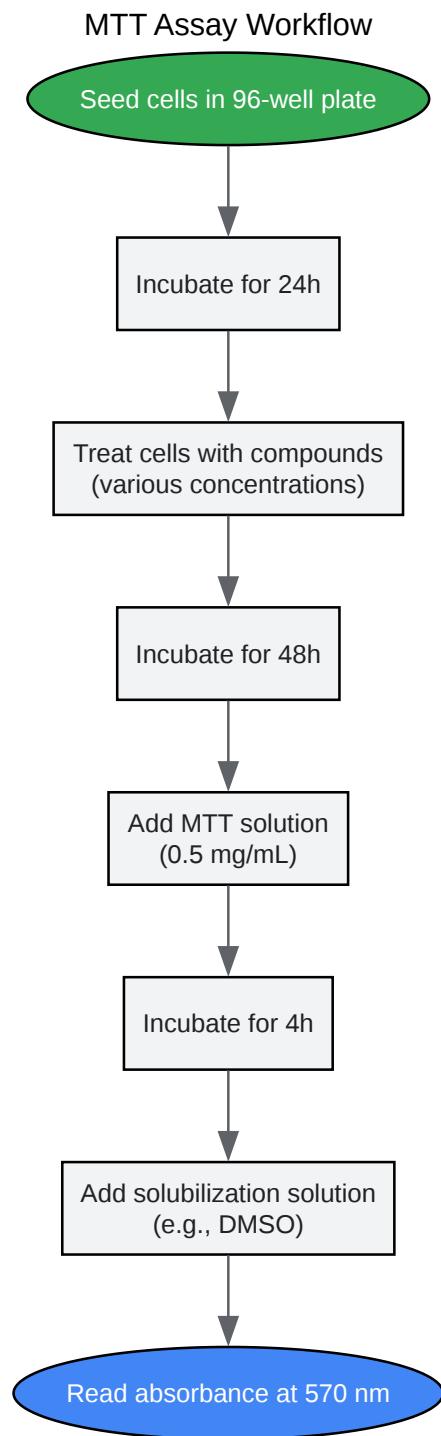
## Potential Signaling Pathways in Apoptosis Induction

Based on studies of related compounds, a plausible mechanism for the induction of apoptosis by active **1,2-Benzisoxazole-3-acetamide** analogues involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial permeability, and caspases, which are the executioners of apoptosis.

## Potential Apoptosis Induction Pathway





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## References

- 1. researchgate.net [researchgate.net]
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